AURKA Selectivity vs. Pan-Aurora Inhibitors
JAB-2485 is a highly selective AURKA inhibitor, with an IC50 of 0.33 nM for AURKA and >1,500-fold selectivity over AURKB and AURKC [1]. In stark contrast, the pan-Aurora inhibitor Danusertib exhibits IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C, respectively [2]. This difference in selectivity is not trivial; it is the primary determinant of clinical tolerability. The narrow therapeutic window of pan-inhibitors like Danusertib, caused by AURKB inhibition, has historically limited their clinical advancement due to severe myelosuppression [3].
| Evidence Dimension | Selectivity Ratio (AURKA IC50 / AURKB IC50) |
|---|---|
| Target Compound Data | >1,500-fold |
| Comparator Or Baseline | Danusertib: ~6-fold (13 nM / 79 nM) |
| Quantified Difference | >250 times higher selectivity for JAB-2485 |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
High AURKA selectivity is directly linked to a wider therapeutic window, reducing the risk of dose-limiting bone marrow toxicity and enabling safer, more effective dosing regimens for research and clinical application.
- [1] Yang G, Wang Y, Li H, et al. Preclinical Evaluation of JAB-2485, a Potent AURKA Inhibitor with High Selectivity and Favorable Pharmacokinetic Properties. ACS Omega. 2024;9(19):21416-21425. View Source
- [2] Probes & Drugs Portal. DANUSERTIB (PD011133). View Source
- [3] Florou V, Orr D, Morton A, et al. 689TiP A phase I/IIa trial of Aurora-A inhibitor (JAB-2485) in adult patients with advanced solid tumors. Ann Oncol. 2024;35:S533-S534. View Source
